N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Overview
Description
N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a chemical compound with the molecular formula C15H16N2O3S. It is known for its applications in proteomics research and has a molecular weight of 304.36 g/mol .
Chemical Reactions Analysis
N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are typically derivatives of the original compound .
Scientific Research Applications
N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include proteomics research, where it is used to study protein interactions and functions.
Comparison with Similar Compounds
N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can be compared with other similar compounds, such as N,1-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. These compounds share similar chemical structures but may differ in their specific applications and properties .
Properties
IUPAC Name |
N,N-diethyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-3-17(4-2)21(19,20)13-9-8-12-14-10(13)6-5-7-11(14)15(18)16-12/h5-9H,3-4H2,1-2H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWZNRKOHUOUPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352436 | |
Record name | N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53257-02-6 | |
Record name | N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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